molecular formula C22H23N3O B11683495 N-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine

N-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine

Cat. No.: B11683495
M. Wt: 345.4 g/mol
InChI Key: GCWSUXUUONKCKR-YZIXTFEKSA-N
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Description

(1E,2Z)-3-(FURAN-2-YL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE is a complex organic compound characterized by the presence of a furan ring, a naphthalene moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2Z)-3-(FURAN-2-YL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a naphthalene-substituted piperazine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification process may include techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E,2Z)-3-(FURAN-2-YL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imine group will produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, (1E,2Z)-3-(FURAN-2-YL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer or neurological disorders.

Industry

In the industrial sector, (1E,2Z)-3-(FURAN-2-YL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE may be used in the production of advanced materials. Its unique properties could contribute to the development of new polymers or other materials with specialized functions.

Mechanism of Action

The mechanism of action of (1E,2Z)-3-(FURAN-2-YL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid: Compounds similar to heparin, found in marine organisms.

Uniqueness

What sets (1E,2Z)-3-(FURAN-2-YL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}PROP-2-EN-1-IMINE apart is its combination of a furan ring, a naphthalene moiety, and a piperazine ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

(E,Z)-3-(furan-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]prop-2-en-1-imine

InChI

InChI=1S/C22H23N3O/c1-2-11-22-19(6-1)7-3-8-20(22)18-24-13-15-25(16-14-24)23-12-4-9-21-10-5-17-26-21/h1-12,17H,13-16,18H2/b9-4-,23-12+

InChI Key

GCWSUXUUONKCKR-YZIXTFEKSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C=C\C4=CC=CO4

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC=CC4=CC=CO4

Origin of Product

United States

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